26DCzPPy

Übersicht

Beschreibung

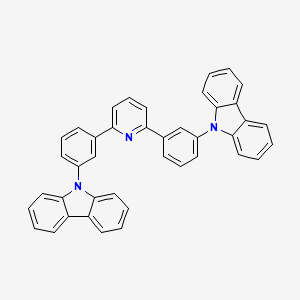

26DCzPPy, also known as 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine, is a popular bipolar host material used in organic light-emitting diodes (OLEDs) . It combines carbazole electron donors with a high triplet energy and a pyridine electron acceptor with a high electron affinity .

Synthesis Analysis

The synthesis of 26DCzPPy involves combining carbazole electron donors with a high triplet energy and a pyridine electron acceptor with a high electron affinity . The electrical conductance of 26DCzPPy increases with increasing molarity .Molecular Structure Analysis

The molecular formula of 26DCzPPy is C41H27N3 . It is composed of an electron-donating moiety capable of mediating hole injection and transportation, and an electron-withdrawing moiety capable of mediating electron injection and transportation .Chemical Reactions Analysis

The chemical reactions of 26DCzPPy are primarily related to its use in OLEDs. The electrical conductance of 26DCzPPy increases with increasing molarity . Also, it has been concluded that the electrical conductance of the material is higher than the optical conductance of the material .Physical And Chemical Properties Analysis

26DCzPPy has a molecular weight of 561.67 g/mol . Its absorption λ max is 239, 292 nm (in CH2Cl2), and its fluorescence λ em is 410 nm (in CH2Cl2) . The HOMO and LUMO values are 6.05 eV and 2.56 eV respectively . The refractive index value of the material varies from 1.88 to 2.03 at 340 nm .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

The specific scientific field for this application is Optical and Quantum Electronics .

Summary of the Application

26DCzPPy is a popular bipolar host material used in OLEDs . It combines carbazole electron donors with a high triplet energy and a pyridine electron acceptor with a high electron affinity . It has been used in the design of OLED devices .

Methods of Application or Experimental Procedures

WOLEDs were fabricated on the basis of blue phosphorescent-OLEDs, microstructural color conversion layers including phosphors of red and green . The structure of OLEDs generally consists of five layers: substrate, hole transfer layer (HTL), emissive layer (EML), electron transfer layer (ETL), and cathode . The emissive layer has host materials, which is significant for the design of OLEDs devices .

Results or Outcomes

Changes in sensing and optical properties of 26DCzPPy WOLED material for different molarities were deeply investigated . It was found that the electrical conductance of 26DCzPPy is increasing with increasing molarity . The refractive index value of the material varied from 1.88 to 2.03 at 340 nm . The single oscillator energy of the material was found to be 3.78 eV and the dispersion energy of the material was found as 0.82 eV using the single oscillator theory . The lowest contrast value (measuring of sensitivity) of the material was obtained at 83 mM, while the highest value was obtained at 747 mM . It was inferred that an increase in molarity gives rise to a decrease in the refraction angle of the material . Optical band gap (direct-allowed) energies of the material varied from 3.57 eV to 3.52 eV, showing a decreasing trend with increasing molarity .

Eigenschaften

IUPAC Name |

9-[3-[6-(3-carbazol-9-ylphenyl)pyridin-2-yl]phenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H27N3/c1-5-22-38-32(16-1)33-17-2-6-23-39(33)43(38)30-14-9-12-28(26-30)36-20-11-21-37(42-36)29-13-10-15-31(27-29)44-40-24-7-3-18-34(40)35-19-4-8-25-41(35)44/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWDOFZYKRDHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732536 | |

| Record name | 9,9'-[Pyridine-2,6-diyldi(3,1-phenylene)]di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine | |

CAS RN |

1013405-24-7 | |

| Record name | 9,9'-[Pyridine-2,6-diyldi(3,1-phenylene)]di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, 3-(phenoxymethyl)-](/img/structure/B1661831.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)